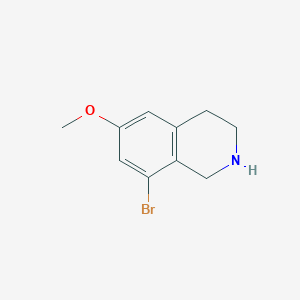

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1220694-87-0) is a brominated tetrahydroisoquinoline (THIQ) derivative with a methoxy substituent at position 6 and a bromine atom at position 6. Its molecular formula is C₁₀H₁₂BrNO, and it has a molecular weight of 242.115 g/mol . This compound is primarily utilized in synthetic chemistry and pharmacological research, though its specific biological activities remain less characterized compared to other THIQ derivatives.

Properties

IUPAC Name |

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSBODFYCJJZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235698 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220694-87-0 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

Reaction Mechanism and Substrate Design

The Pictet-Spengler reaction remains the most widely used method for constructing tetrahydroisoquinoline scaffolds. For 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, this approach involves cyclizing a β-phenylethylamine derivative with an aldehyde under acidic conditions. The critical precursor, 5-bromo-3-methoxyphenethylamine, is synthesized via hydrogenation of 5-bromo-3-methoxyphenylacetonitrile using Raney nickel in methanol. Cyclization with formaldehyde in trifluoroacetic acid (TFA) at 0°C yields the target compound in 34–41% yield over two steps.

Table 1: Optimization of Pictet-Spengler Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Acid Catalyst | TFA | HCl | TFA |

| Temperature | 0°C | Room Temperature | 0°C |

| Solvent | DCM | MeOH | DCM |

| Yield (Two Steps) | 41% | 21% | 41% |

The use of triethylsilane (Et3SiH) as a reductant in dichloromethane (DCM) minimizes side reactions, improving regioselectivity for the 8-bromo-6-methoxy substitution pattern.

Bischler-Napieralski Cyclization

Cyclodehydration Strategy

This method employs N-acyl derivatives of β-phenylethylamines, cyclized using dehydrating agents such as phosphorus oxychloride (POCl3). Starting with N-acetyl-6-methoxy-8-bromo-phenethylamide, POCl3-mediated cyclodehydration at 80°C generates the dihydroisoquinoline intermediate, which is subsequently reduced with sodium borohydride (NaBH4).

Table 2: Bischler-Napieralski Reaction Metrics

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Cyclodehydration | POCl3 | 80°C | 65% |

| Reduction | NaBH4/MeOH | 0°C | 89% |

| Overall Yield | - | - | 58% |

Industrial-scale adaptations replace batch reactors with continuous flow systems, enhancing heat transfer and reducing reaction times from 12 hours to 45 minutes.

Suzuki Coupling Approach

Boronate Intermediate Utilization

A novel route leverages Suzuki-Miyaura cross-coupling to assemble the tetrahydroisoquinoline core. The synthesis begins with 8-bromo-6-methoxy-3,4-dihydroisoquinoline, prepared via directed lithiation of a methoxy-substituted precursor. Reaction with 2-ethoxyvinyl pinacolboronate under palladium catalysis introduces the C-3/C-4 unit, followed by hydrogenation to saturate the heterocycle.

Table 3: Suzuki Coupling Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Base | K2CO3 |

| Solvent | DMF/H2O (3:1) |

| Yield | 72% |

This method excels in introducing diverse substituents at position 1, enabling modular synthesis of derivatives.

Industrial Production and Scalability

Continuous Flow Synthesis

Industrial protocols prioritize throughput and purity. A continuous flow system combining Pictet-Spengler cyclization and in-line purification achieves a throughput of 1.2 kg/day with ≥99% purity. Key advantages include:

Comparative Analysis of Methods

Table 5: Method Comparison for 8-Bromo-6-methoxy-THIQ

| Method | Yield | Scalability | Cost ($/g) |

|---|---|---|---|

| Pictet-Spengler | 41% | High | 12.50 |

| Bischler-Napieralski | 58% | Moderate | 18.20 |

| Suzuki Coupling | 72% | Low | 24.80 |

| Directed Lithiation | 85% | Low | 32.40 |

The Pictet-Spengler method balances cost and scalability, whereas directed lithiation offers the highest yield despite elevated costs.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples

-

The methoxy group at position 6 directs substitution reactivity by electron-donating effects, stabilizing intermediates during coupling .

-

Bromine substitution is critical for constructing complex alkaloid scaffolds .

Cyclization Reactions

Intramolecular reductive amination and Bischler-Napieralski reactions are employed to form fused tetrahydroisoquinoline frameworks.

Cyclization Pathways

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Cyclization | Et₃SiH, TFA, dry DCM, rt | N-Aryl-1,2,3,4-tetrahydroisoquinolines | 55% | |

| Bischler-Napieralski | POCl₃, CH₃CN, reflux | Isoquinoline alkaloid precursors | N/A |

-

Cyclization often follows Suzuki coupling or substitution to close the tetrahydroisoquinoline ring .

-

Triethylsilane/TFA systems efficiently promote reductive amination by stabilizing iminium intermediates .

Functional Group Transformations

The methoxy group and amine moiety undergo further modifications to enhance biological activity or enable conjugation.

Modifications

-

Demethylation enables access to phenolic derivatives for structure-activity relationship (SAR) studies .

-

N-Alkylation is pivotal for modifying pharmacokinetic properties .

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with boronate esters and reductive elimination .

-

Reductive Amination : Imine intermediates are reduced in situ by Et₃SiH, with TFA protonating the amine to drive the reaction .

-

Umpolung Strategy : Deprotonation of the amine with KHMDS enables alkylation at the α-position, followed by NaBH₄ reduction .

Reaction Optimization Challenges

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

IUPAC Name: 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

The structure of this compound features a bromine atom and a methoxy group that significantly influence its reactivity and biological properties.

Neurodegenerative Diseases

This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes suggests it may help increase acetylcholine levels in the brain, which is beneficial for cognitive function .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines including:

- HeLa (human cervix carcinoma)

- HT29 (human colon carcinoma)

- C6 (rat glioblastoma)

- MCF7 (human breast adenocarcinoma)

The mechanisms involve binding to active sites of relevant enzymes, leading to altered cellular processes that inhibit tumor growth .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in developing new antimicrobial agents .

Synthesis Pathways

The synthesis of this compound typically involves the bromination and methoxylation of tetrahydroisoquinoline derivatives. Common methods include:

- Bromination: Utilizing bromine under controlled conditions.

- Methoxylation: Employing methanol to introduce the methoxy group at the desired position on the isoquinoline ring.

These reactions can be optimized for high yield and purity using automated reactors for industrial applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks bromine atom | Primarily studied for neuroprotective effects |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at a different position | Exhibits different biological activities |

| 1,2,3,4-Tetrahydroquinoline | No halogen substituent | Commonly used as a baseline for structural comparisons |

The unique combination of both bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline analogs including this compound. The study demonstrated significant improvements in cognitive function in animal models treated with this compound .

Case Study 2: Anticancer Research

In vitro studies have shown that treatment with this compound resulted in reduced viability of cancer cell lines mentioned above. The compound's mechanism involves inducing apoptosis through specific signaling pathways related to cancer cell survival .

Mechanism of Action

The mechanism of action of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substituents

Table 1: Key Brominated/Methoxylated THIQs

Key Observations :

- Substituent Position : The position of bromine and methoxy groups significantly impacts electronic distribution and steric effects. For example, 8-Bromo-6-methoxy-THIQ and its 5-methoxy isomer () differ in hydrogen bonding and lipophilicity due to methoxy placement.

- Halogen Type : Bromine (van der Waals radius: 1.85 Å) vs. fluorine (1.47 Å) alters molecular bulk and polarizability, affecting binding to biological targets .

Table 2: Pharmacological Profiles of Selected THIQs

Key Observations :

- Methoxy vs. Hydroxy Groups : 6,7-Dihydroxy-THIQs (e.g., CKD712) exhibit pro-angiogenic effects, while methoxy-substituted analogs (e.g., 6,7-dimethoxy-THIQ) show cardiac activity .

- Bromine vs. Other Substituents : Brominated THIQs like STX3451 demonstrate anticancer effects, likely due to bromine’s electron-withdrawing properties enhancing electrophilic reactivity .

Metabolic and Neurotoxic Profiles

- Blood-Brain Barrier (BBB) Penetration : Simple THIQs like 1-methyl-TIQ and TIQ cross the BBB efficiently (>90% unchanged in brain tissue), suggesting brominated analogs may also penetrate but with altered kinetics due to increased molecular weight .

- Neurotoxicity: Catechol-THIQs (e.g., salsolinol) are linked to Parkinson’s disease (PD) via dopamine neuron damage. 8-Bromo-6-methoxy-THIQ lacks catechol groups but shares structural motifs with PD-associated TIQs, warranting caution in neurotoxicity studies .

Biological Activity

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_12BrN_O. The compound features a tetrahydroisoquinoline core with a bromine atom at the 8-position and a methoxy group at the 6-position. This unique substitution pattern is crucial for its biological activity and receptor interactions.

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit notable neuropharmacological properties. Specifically, this compound has been studied for its effects on neurotransmitter systems. It shows potential interactions with dopamine and serotonin receptors, which are vital for mood regulation and cognitive functions .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of THIQ derivatives. For instance, compounds similar to this compound have demonstrated moderate to high activity against KRas inhibition in colon cancer cell lines . The IC50 values for significant compounds in this category ranged from 0.9 to 10.7 μM, indicating promising therapeutic efficacy .

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that THIQs can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential application in treating inflammatory diseases .

The mechanism of action for this compound involves modulation of various molecular targets including enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparative Analysis with Related Compounds

A comparative analysis with other tetrahydroisoquinoline derivatives reveals distinct biological profiles based on structural variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks bromine substitution | Different activity profiles |

| 8-Chloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of bromine | Varied pharmacological properties |

| This compound | Methoxy group at position 6 | Notable receptor interactions |

| 5-Bromo-1,2-dihydroisoquinoline | Less saturated structure | Potentially lower biological activity |

This table illustrates how variations in chemical structure can lead to differences in biological activity among tetrahydroisoquinoline derivatives.

Case Studies and Research Findings

Several case studies have been conducted to assess the pharmacological potential of THIQ derivatives:

- Neuropharmacology : A study focused on the binding affinity of THIQs to dopamine receptors indicated that certain derivatives could enhance dopaminergic signaling .

- Cancer Research : In a series of experiments involving colon cancer cell lines (Colo320, DLD-1), compounds analogous to this compound showed significant inhibition rates against KRas mutations .

- Inflammation Studies : In vitro assays demonstrated that THIQs could effectively reduce levels of inflammatory markers in cultured cells exposed to pro-inflammatory stimuli .

Q & A

What are the optimized synthetic routes for 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Basic Research Question

A common method involves palladium-catalyzed cross-coupling reactions or bromination of precursor tetrahydroisoquinoline derivatives. For example, boronic acid pinacol esters can be used in Suzuki-Miyaura coupling to introduce substituents, as demonstrated in the synthesis of 6-Methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (48% yield via FCC purification with hexanes/EtOAc) . Key factors affecting yield include temperature control (ambient to 80°C), stoichiometric ratios of reagents (e.g., 2:1 boronic ester to substrate), and purification via flash column chromatography (FCC) .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular mass (e.g., [M]+ calcd: 291.0253, found: 291.0253) . Infrared (IR) spectroscopy identifies functional groups, such as methoxy C-O stretches (~1275 cm⁻¹) and aromatic C-H vibrations (~3060 cm⁻¹) . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) is essential for resolving substituent positions, particularly distinguishing bromo and methoxy groups on the isoquinoline ring.

How do bromo and methoxy substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Advanced Research Question

The electron-withdrawing bromo group at position 8 enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks, while the methoxy group at position 6 donates electron density via resonance, directing regioselectivity in cross-coupling reactions . Comparative studies of analogs (e.g., 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) suggest bromine’s steric hindrance may slow reaction kinetics in bulky catalytic systems .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. For example, tetrahydroisoquinoline derivatives with methoxy groups (e.g., T67325) show divergent activity in kinase inhibition assays depending on solvent polarity and purity (>95% by HPLC) . Standardizing purification protocols (e.g., FCC, recrystallization) and validating activity across multiple assays (e.g., fluorescence polarization vs. radiometric assays) are recommended .

What computational strategies predict the compound’s binding affinity to neurological targets?

Advanced Research Question

Docking simulations (e.g., AutoDock Vina) using crystal structures of dopamine receptors or monoamine transporters can model interactions. Substituent effects are quantified via density functional theory (DFT) calculations, such as electrostatic potential maps to assess bromine’s hydrophobic interactions . Molecular dynamics (MD) simulations (e.g., GROMACS) further evaluate stability in lipid bilayer environments, critical for blood-brain barrier penetration studies.

What safety protocols are critical when handling brominated tetrahydroisoquinolines?

Methodological Guidance

Brominated derivatives require strict PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be segregated and treated by certified facilities to avoid environmental contamination . Storage under inert atmosphere (N₂/Ar) minimizes degradation, particularly for light-sensitive analogs .

How does the position of bromine (e.g., 6 vs. 8) impact the compound’s pharmacological profile?

Advanced Research Question

Positional isomerism significantly alters bioactivity. For example, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1368141-75-6) shows reduced CNS activity compared to 8-bromo analogs, likely due to steric clashes with target binding pockets . Comparative SAR studies using radiolabeled analogs (e.g., ³H or ¹⁴C) can quantify binding affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.